molecular formula C16H16F3N3O4 B2745278 1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione CAS No. 2034444-77-2

1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione

Cat. No.: B2745278
CAS No.: 2034444-77-2
M. Wt: 371.316
InChI Key: RSSKWTLYDJJOJJ-UHFFFAOYSA-N
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Description

The compound 1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione is an organic molecule with intriguing potential in various scientific and industrial fields. Featuring a complex structure, it integrates a pyrrolidine-2,5-dione core with multiple functional groups, including a trifluoromethyl-substituted pyridine and an ether linkage, making it a subject of interest for chemists and biochemists alike.

Mechanism of Action

Target of Action

Compounds with a similar pyrrolidine ring structure have been reported to show activity against ck1γ and ck1ε . The role of these targets is crucial in various cellular processes, including cell division and circadian rhythms.

Mode of Action

It can be inferred from related studies that the compound likely interacts with its targets through a binding mode influenced by the spatial orientation of its substituents and the stereogenicity of carbons . This interaction could lead to changes in the activity of the target proteins, thereby influencing the cellular processes they regulate.

Pharmacokinetics

Compounds with similar structures are often designed with considerations for efficient exploration of the pharmacophore space, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . These factors can influence the bioavailability of the compound.

Result of Action

Related compounds have shown nanomolar activity against their targets , suggesting that this compound may also have potent effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione generally involves multiple steps:

  • Formation of the Pyrrolidine-2,5-dione Core: : The pyrrolidine-2,5-dione core is typically synthesized via the condensation of glutaric anhydride with amines under acidic or basic conditions.

  • Introduction of the Ether Linkage: : An ether linkage is introduced through the reaction of hydroxyl groups with trifluoromethyl-pyridine derivatives, often using reagents like tosylates or mesylates under basic conditions.

  • Attachment of Functional Groups: : Further functionalization with the pyrrolidine moiety can be accomplished via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound might employ continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimizing conditions such as temperature and pH control are crucial to achieving high purity and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly involving its pyrrolidine-2,5-dione core.

  • Substitution Reactions: : Given its multiple functional groups, it is amenable to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Alkyl halides, acyl chlorides.

Major Products Formed

The specific products of these reactions depend on the reagents and conditions. For example:

  • Oxidation: : Can lead to the formation of pyrrolidone derivatives.

  • Reduction: : Can result in the formation of hydroxy-substituted pyrrolidines.

  • Substitution: : Various substituted pyrrolidines and pyridines.

Scientific Research Applications

Chemistry

This compound's unique structure allows it to be a versatile intermediate in organic synthesis, useful in the creation of more complex molecules.

Biology

Its bioactive properties make it a candidate for enzyme inhibition studies, impacting various biochemical pathways.

Medicine

Industry

Used in the development of specialty polymers and advanced materials due to its stability and functional diversity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyrrolidone

  • N-Methyl-2-pyrrolidone

  • Pyridine derivatives with similar substituents

Highlighting Uniqueness

Compared to other pyrrolidine and pyridine derivatives, 1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione stands out due to the presence of both a pyrrolidine-2,5-dione core and a trifluoromethyl-substituted pyridine, giving it distinctive reactivity and potential biological activity.

This balance of unique functional groups and its resulting diverse reactivity makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[2-oxo-2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O4/c17-16(18,19)10-3-5-20-12(7-10)26-11-4-6-21(8-11)15(25)9-22-13(23)1-2-14(22)24/h3,5,7,11H,1-2,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSKWTLYDJJOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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